H-Lys(Tfa)-OH vs. Fmoc-Lys(Boc)-OH: Orthogonal Stability Under Both Acidic and Basic Conditions
H-Lys(Tfa)-OH exhibits a distinct orthogonal protection profile compared to the widely used Fmoc-Lys(Boc)-OH. The Tfa group is stable to 20% piperidine in DMF (standard Fmoc removal condition) and to 95% TFA (standard Boc/side-chain deprotection and resin cleavage condition), whereas the Boc group is labile to TFA and the Fmoc group is labile to piperidine [1]. This dual stability allows H-Lys(Tfa)-OH to be incorporated into Fmoc/tBu SPPS without premature loss of the ε-amine protection during either Fmoc deprotection or final TFA cleavage.
| Evidence Dimension | Chemical Stability Profile (Orthogonality) |
|---|---|
| Target Compound Data | Stable to 20% piperidine/DMF and 95% TFA |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH: Boc group labile to TFA; Fmoc group labile to piperidine |
| Quantified Difference | Dual stability (acid + base) vs. single stability (acid or base) |
| Conditions | Standard Fmoc SPPS conditions: 20% piperidine in DMF (Fmoc deprotection); 95% TFA (cleavage/deprotection) |
Why This Matters
This orthogonal stability enables sequential, selective deprotection strategies that are impossible with conventional lysine derivatives, directly impacting the feasibility of synthesizing complex, multi-functionalized peptides.
- [1] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. View Source
